3-(2-Cyanopropan-2-yl)benzoic acid

概要

説明

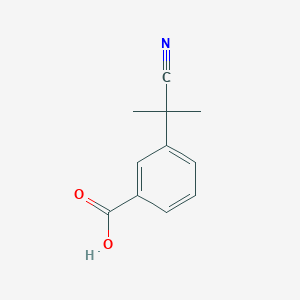

3-(2-Cyanopropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 2-cyanopropan-2-yl group at the third position. This compound is typically a white to off-white solid and is used in various chemical research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Cyanopropan-2-yl)benzoic acid involves the hydrolysis of methyl 3-(2-cyanopropan-2-yl)benzoate. The ester is treated with lithium hydroxide monohydrate (LiOH·H2O) in a mixture of tetrahydrofuran (THF), water, and methanol (MeOH) at room temperature for 18 hours. The reaction mixture is then concentrated under reduced pressure, and the resulting solution is acidified to pH 2 with concentrated hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar hydrolysis reactions on a larger scale, with optimization for yield and purity.

化学反応の分析

Types of Reactions

3-(2-Cyanopropan-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

科学的研究の応用

Chemical Synthesis

3-(2-Cyanopropan-2-yl)benzoic acid serves as a critical intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions enable the formation of derivatives that are important in pharmaceuticals and agrochemicals.

Key Reactions:

- Oxidation: This compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate (KMnO) or chromium trioxide (CrO) .

- Reduction: The nitrile group can be converted to amines using reducing agents such as lithium aluminum hydride (LiAlH) .

- Substitution: The benzoic acid part can participate in electrophilic aromatic substitutions, expanding its utility in creating diverse chemical entities .

Biological Research

In biological contexts, this compound is explored for its potential as an enzyme inhibitor. The nitrile group can interact with active sites of enzymes, leading to inhibition or modulation of their activities. This property makes it a candidate for drug development and biochemical studies.

Mechanism of Action:

- The nitrile group may form hydrogen bonds or coordinate with metal ions at enzyme active sites, influencing enzyme kinetics and pathways .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with tailored properties. Its ability to act as a building block for other compounds is valuable in industries focused on developing new materials or improving existing ones.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated the utility of this compound as an intermediate in synthesizing anti-cancer drugs. The compound's ability to undergo specific transformations allows chemists to create potent inhibitors that target cancer cell proliferation.

Case Study 2: Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has been shown to effectively inhibit certain enzymes involved in metabolic pathways. The mechanism involves competitive inhibition where the compound mimics natural substrates, thereby blocking the active site .

作用機序

The mechanism of action of 3-(2-Cyanopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitrile group can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .

類似化合物との比較

Similar Compounds

4-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the fourth position.

2-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the second position.

Uniqueness

3-(2-Cyanopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the nitrile group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

生物活性

3-(2-Cyanopropan-2-yl)benzoic acid, with the CAS number 872091-00-4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 203.24 g/mol

The compound features a benzoic acid moiety with a cyanopropyl substituent, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Activity : The structural characteristics suggest potential interactions with bacterial cell membranes, leading to disruption and cell death.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating the activity of various benzoic acid derivatives found significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

| Compound Type | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32 | |

| Halogenated Nitro Compounds | Antibacterial | 16 | |

| Fluorinated Aromatics | Antifungal | 64 |

Anticancer Potential

In vitro assays have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are hypothesized to occur through apoptosis induction and cell cycle arrest.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 | |

| A549 | 18 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various halogenated compounds, including this compound, revealing significant activity against Gram-positive bacteria with an MIC comparable to established antibiotics.

- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound significantly reduced cell viability in several cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Cyanopropan-2-yl)benzoic acid, and how can intermediates be characterized?

- Methodology : A plausible route involves esterification of benzoic acid followed by nucleophilic substitution. For example, methyl 3-(2-chloropropan-2-yl)benzoate (a structurally similar precursor) can undergo chloride-to-cyanide substitution using KCN or CuCN under controlled conditions . Intermediate characterization should include:

- NMR spectroscopy to confirm substitution (disappearance of Cl-signal, emergence of CN-related peaks).

- LC-MS (e.g., using protocols from Creative Proteomics) to verify molecular weight and purity .

- X-ray crystallography (via SHELX refinement) for unambiguous structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store under inert gas (N₂ or Argon) at 2–8°C to prevent hydrolysis of the cyano group .

- Avoid prolonged exposure to moisture or strong acids/bases, which may degrade the nitrile moiety.

- Use vacuum desiccation for long-term storage of solid samples.

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Recommended Workflow :

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic or biological systems?

- Strategies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screen for binding affinity with enzymes (e.g., cytochromes) using PubChem-derived structural data .

- MD Simulations : Assess solvation effects and stability in aqueous/organic matrices.

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?

- Troubleshooting :

- Variable Temperature NMR : Rule out dynamic effects (e.g., rotamers) causing split signals.

- Tandem MS/MS : Identify adducts or degradation products interfering with LC-MS results .

- Cross-Validation : Compare crystallographic data (SHELX-refined structures) with spectroscopic findings .

Q. How can researchers leverage this compound as a building block for complex molecules?

- Applications :

- Peptide Coupling : Use the carboxylic acid group for amide bond formation (e.g., EDC/HOBt activation).

- Metal-Organic Frameworks (MOFs) : Coordinate the nitrile group with transition metals (e.g., Ag⁺ or Cu²⁺).

- Biological Probes : Functionalize the benzene ring via Suzuki-Miyaura cross-coupling (e.g., with boronic acids from ) .

Q. What strategies optimize crystallization for X-ray studies of derivatives?

- Crystallization Protocols :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Additive Trials : Introduce trace co-solvents (e.g., DMSO) to improve crystal morphology.

- SHELX Refinement : Apply TWIN and HKLF5 commands for handling twinned crystals .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values?

- Resolution :

- Potentiometric Titration : Measure experimental pKa in varying solvent systems (e.g., water/DMSO).

- Computational Adjustments : Apply solvent correction models (e.g., COSMO-RS) to theoretical calculations .

特性

IUPAC Name |

3-(2-cyanopropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCTXXVTZNQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720406 | |

| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872091-00-4 | |

| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。